Home > Products > Screening Compounds P8839 > Methyl prednisolonate
Methyl prednisolonate - 57072-99-8

Methyl prednisolonate

Catalog Number: EVT-1564473
CAS Number: 57072-99-8
Molecular Formula: C22H28O6
Molecular Weight: 388.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Methyl prednisolone is a synthetic glucocorticoid that is utilized primarily for its anti-inflammatory and immunosuppressive properties. It is a derivative of prednisolone, modified to enhance its bioactivity and therapeutic efficacy. Methyl prednisolone is commonly prescribed in various forms, including oral tablets, injectable solutions, and topical preparations, to manage conditions such as allergies, autoimmune disorders, and inflammatory diseases.

Source

Methyl prednisolone is synthesized from the natural steroid hormone cortisone or its derivatives. Its structure is based on the steroid framework, which consists of four fused carbon rings. The compound is produced through various chemical synthesis methods that involve the modification of precursor steroids.

Classification

Methyl prednisolone belongs to the class of corticosteroids, specifically categorized as intermediate-acting glucocorticoids. It is recognized for its potent anti-inflammatory effects and minimal mineralocorticoid activity, making it suitable for treating a wide range of conditions without significant electrolyte imbalances.

Synthesis Analysis

Methods

The synthesis of methyl prednisolone can be achieved through several methods, including:

  1. Chemical Modification: Starting from prednisolone or other steroid precursors, methyl prednisolone is synthesized by introducing specific functional groups through chemical reactions such as esterification or reduction.
  2. Enzymatic Synthesis: Recent advancements have explored enzymatic pathways for synthesizing methyl prednisolone, which can offer higher specificity and yield with fewer side products .

Technical Details

The synthesis process typically involves:

  • Reagents: Common reagents include dimethylaminopyridine and dicyclohexylcarbodiimide for coupling reactions.
  • Conditions: Reactions are often conducted under controlled temperatures and pH to optimize yield and purity.
  • Characterization: The final product is characterized using techniques like nuclear magnetic resonance spectroscopy and high-performance liquid chromatography to confirm its structure and purity .
Molecular Structure Analysis

Structure

Methyl prednisolone has a complex molecular structure characterized by a four-ring steroid backbone with a methyl group substitution at the 6α position. Its molecular formula is C22H30O5C_{22}H_{30}O_5, and it has a molecular weight of approximately 374.48 g/mol.

Data

  • Chemical Structure: The compound features hydroxyl groups that contribute to its solubility and biological activity.
  • 3D Configuration: The spatial arrangement of atoms in methyl prednisolone allows it to interact effectively with glucocorticoid receptors in target tissues.
Chemical Reactions Analysis

Reactions

Methyl prednisolone undergoes various chemical reactions that are essential for its synthesis and modification:

  • Esterification: This reaction involves converting carboxylic acids into esters, which can enhance the compound's solubility and bioavailability.
  • Hydrolysis: The breakdown of ester bonds can be utilized in drug formulation processes to control the release of the active ingredient.

Technical Details

The reaction conditions (temperature, solvent choice) are critical for optimizing yields and minimizing by-products. For instance, using specific solvents can facilitate better separation during purification steps.

Mechanism of Action

Process

Methyl prednisolone exerts its effects primarily by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding initiates a cascade of genomic actions that lead to:

  1. Transcription Modulation: The activated receptor complex translocates to the nucleus, where it influences the transcription of anti-inflammatory proteins while suppressing pro-inflammatory cytokines.
  2. Cellular Effects: This results in decreased inflammation, reduced immune response, and modulation of metabolic processes .

Data

Research indicates that methyl prednisolone is approximately five times more potent than hydrocortisone in its anti-inflammatory effects due to its enhanced receptor affinity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Methyl prednisolone typically appears as a white crystalline powder.
  • Solubility: It is soluble in organic solvents but has limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: The pKa values reflect its acidic properties, influencing its solubility and absorption characteristics in biological systems.
Applications

Scientific Uses

Methyl prednisolone has numerous applications in clinical settings:

  • Anti-inflammatory Treatment: Used extensively for managing conditions such as asthma, arthritis, and allergic reactions.
  • Immunosuppressive Therapy: Employed in organ transplantation protocols to prevent rejection.
  • Research Applications: Studied for its effects on cellular signaling pathways related to inflammation and immune response modulation.
Introduction to Methylprednisolone

Historical Development and Pharmacological Classification

Methylprednisolone, a semi-synthetic glucocorticoid, emerged from pharmaceutical innovation in the 1950s. The Upjohn Company (now part of Viatris) pioneered its development, achieving FDA approval on October 24, 1957 [1] [6]. This breakthrough addressed the clinical need for anti-inflammatory agents with enhanced glucocorticoid specificity and reduced mineralocorticoid activity. Chemically derived from hydrocortisone, methylprednisolone incorporates a 6α-methyl group that amplifies its anti-inflammatory potency—approximately 5-fold greater than prednisone and 20% higher than prednisolone—while minimizing sodium-retaining effects [1] [9].

Pharmacologically, methylprednisolone is classified as an intermediate-acting corticosteroid. Its therapeutic effects are mediated via high-affinity binding to cytoplasmic glucocorticoid receptors (GRs). The methylprednisolone-GR complex translocates to the nucleus, modulating gene transcription by:

  • Suppressing pro-inflammatory pathways: Inhibiting nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1), reducing cytokine/chemokine production [3] [9]
  • Inducing anti-inflammatory mediators: Upregulating annexin A1 synthesis, which inhibits phospholipase A2 and eicosanoid generation [6] [9]
  • Immunomodulation: Impairing T-cell activation and promoting lymphocyte apoptosis at high concentrations [3] [6]

This receptor-specific binding profile (glucocorticoid receptor affinity ≈ mineralocorticoid receptor affinity) underpins its dominance in treating immune-mediated conditions. By 2022, methylprednisolone ranked as the 153rd most prescribed drug in the US, with over 3 million annual prescriptions [1]. Its inclusion on the WHO Essential Medicines List (2023) further underscores its global therapeutic significance [1].

Table 1: Pharmacological Profile of Methylprednisolone

PropertyValueClinical Relevance
Receptor Binding AffinityGlucocorticoid receptor: HighTargeted anti-inflammatory effects
Mineralocorticoid receptor: LowReduced fluid retention risk
Relative Potency5× hydrocortisoneLower dosing requirements
Plasma Half-life2.3–5.2 hoursIntermediate duration of action
Primary Elimination RouteHepatic metabolism (CYP3A4)Drug interaction considerations

Structural Characterization and Chemical Synthesis

Methylprednisolone (IUPAC name: (1S,2R,8S,10S,11S,14R,15S,17S)-14,17-dihydroxy-14-(2-hydroxyacetyl)-2,8,15-trimethyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadeca-3,6-dien-5-one) has the molecular formula C₂₂H₃₀O₅ and a molar mass of 374.47 g/mol [1] [6]. Its crystalline structure features the signature corticosteroid backbone with three critical modifications:

  • Δ¹,⁴-diene configuration enhancing glucocorticoid receptor binding
  • 11β-hydroxyl group crucial for biological activity
  • 6α-methyl group augmenting metabolic stability and potency [1] [4]

Industrial synthesis begins with hydrocortisone or progesterone derivatives. A patented route (CN101230084A) employs a 7-step sequence:

  • Bromination: Introduction of bromine at C-21 using bromine in chloroform
  • Oxidation: Conversion of 11β-hydroxyl to ketone using CrO₃-pyridine complex
  • Methylenation: Wittig reaction at C-20 with triphenylphosphine methylide
  • Epoxidation: m-Chloroperbenzoic acid (mCPBA) treatment to form 17α,21-epoxide
  • Hydrolysis: Acid-catalyzed epoxide opening to generate 21-hydroxy group
  • Dehydrogenation: Δ¹-bond insertion using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)
  • Methylation: Grignard addition with methylmagnesium bromide at C-6 [4]

This route achieves an overall yield of 42–48%, with chromatography-free purification via crystallization. Key innovations include replacing toxic mercury catalysts with palladium-catalyzed debromination and optimizing reaction temperatures (55–60°C for bromination; -10°C for methylenation) to suppress byproducts [4] [7].

Recent synthetic advances focus on conjugate technologies to enhance bioavailability. Examples include:

  • Polymeric prodrugs: Polyethylene glycol (PEG) conjugates improving water solubility
  • Peptide-linked derivatives: Targeting inflammatory site receptors
  • Liposomal formulations: Enhancing cellular uptake and reducing dosing frequency [7]

Table 2: Key Structural Features of Methylprednisolone

Structural ElementRole in BioactivityChemical Properties
Δ¹,⁴-diene (A-ring)Enhances glucocorticoid receptor affinityUV λₘₐₓ: 243 nm (ε=15,600)
6α-methyl groupBlocks 6β-hydroxylation (major metabolism)Increases lipophilicity (logP=1.6)
11β-hydroxylEssential for receptor bindingForms hydrogen bonds with Asn564/Gln642
17α-hydroxyacetyl side chainStabilizes protein-ligand interactionsSubject to esterification in prodrug forms

Regulatory Approvals and Global Usage Trends

Methylprednisolone holds active approvals in over 120 countries, with formulations including tablets (2–32 mg), injections (40–2000 mg), and intra-articular suspensions. The FDA initially approved it in 1957, followed by EMA endorsement in 1965 [1] [6]. Regulatory milestones include:

  • 1984: Approval of high-dose pulse therapy (1000 mg IV) for multiple sclerosis relapses
  • 2020: Emergency authorization for COVID-19 ARDS in multiple jurisdictions [3] [9]
  • 2023: FDA approval of methylprednisolone sodium succinate biosimilars [8]

The global market exhibits robust growth, driven by autoimmune disease prevalence (affecting 3–5% worldwide) and an aging population. Market dynamics include:

  • Market Size: Valued at $2.5 billion (2025), projected to reach $3.5 billion by 2033 (CAGR 4%) [2] [5]
  • Regional Distribution:
  • North America: 35% market share ($875M), led by the US
  • Europe: 28% ($700M), with Germany/France as key markets
  • Asia-Pacific: Fastest-growing region (CAGR 6.2%) due to healthcare expansion [2] [8]
  • Formulation Trends: Injectables dominate (70% revenue share), especially high-concentration vials (125 mg/mL) for hospital use [2] [5]

Table 3: Global Methylprednisolone Market Segmentation (2025 Projections)

RegionMarket Value (USD)Growth DriverKey Players
North America$875MAutoimmune disease prevalence (7% population)Pfizer, Hikma, Teva
Europe$700MAging demographics (21% >65 years)Sandoz, Viatris
Asia-Pacific$625MHealthcare infrastructure expansionSinopharm, Zydus, Tianjin Tianyao
Rest of World$300MIncreasing diagnosis ratesLupin, Nang Kuang Pharmaceutical

Innovation drives competitive positioning:

  • Patent Strategies: Secondary patents protecting crystalline forms (e.g., US10550091B2) extend market exclusivity
  • Biosimilar Competition: 15 approved biosimilars since 2021, reducing prices 30–40% [8]
  • Novel Delivery Systems: Microneedle patches (Phase II) and inhalable nanoparticles (preclinical) represent next-generation platforms [5] [7]

Regulatory harmonization remains challenging; while the US permits 3–5 intra-articular injections/year, EU guidelines cap at three injections spaced ≥30 days apart [1] [10]. Post-marketing surveillance focuses on manufacturing quality, with FDA citations (2022–2024) addressing particulate matter in injectables and dissolution variability in tablets [6] [10].

Properties

CAS Number

57072-99-8

Product Name

Methyl prednisolonate

IUPAC Name

methyl 2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetate

Molecular Formula

C22H28O6

Molecular Weight

388.5 g/mol

InChI

InChI=1S/C22H28O6/c1-20-8-6-13(23)10-12(20)4-5-14-15-7-9-22(27,18(25)19(26)28-3)21(15,2)11-16(24)17(14)20/h6,8,10,14-17,24,27H,4-5,7,9,11H2,1-3H3/t14-,15-,16-,17+,20-,21-,22-/m0/s1

InChI Key

BYJMCPXILLQHFX-XWEMDTDISA-N

SMILES

CC12CC(C3C(C1CCC2(C(=O)C(=O)OC)O)CCC4=CC(=O)C=CC34C)O

Synonyms

methyl prednisolonate

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)C(=O)OC)O)CCC4=CC(=O)C=CC34C)O

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)C(=O)OC)O)CCC4=CC(=O)C=C[C@]34C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.